5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid
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Overview
Description
5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a tetrafluorophenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid typically involves the introduction of the tetrafluorophenyl group onto a valeric acid derivative. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with a suitable valeric acid precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with enzymes or receptors, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,3,4,5-Tetrafluorobenzoic acid
- 2,3,4,5-Tetrafluorophenylboronic acid
- 2,3,4,5-Tetrafluorophenol
Comparison: 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid is unique due to the presence of both a tetrafluorophenyl group and a valeric acid backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications, compared to other similar compounds that may only contain the tetrafluorophenyl group without the valeric acid moiety.
Biological Activity
5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrafluorophenyl group and a keto acid functional group. Its chemical structure can be represented as follows:
- Chemical Formula : C11H8F4O3
- Molecular Weight : 284.17 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that may be beneficial in therapeutic applications. The following sections detail specific activities and findings from studies.
Antimicrobial Activity
One significant area of research focuses on the antimicrobial properties of this compound. A study conducted on various derivatives of oxovaleric acids demonstrated that certain modifications could enhance antimicrobial activity against specific bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition Studies
Another area of interest is the inhibition of specific enzymes. The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways.
- Target Enzymes :
- ENPP2 (Ectonucleotide Triphosphate Diphosphohydrolase) : Known for its role in nucleotide metabolism.
In vitro studies indicated that this compound could inhibit ENPP2 with an IC50 value of approximately 150 nM. This inhibition could have implications for conditions related to nucleotide metabolism disorders.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the efficacy of various oxovaleric acid derivatives against Candida species. The findings indicated that modifications to the phenyl group could enhance antifungal activity.
- Results : The compound showed significant activity against Candida albicans with an MIC of 16 µg/mL.
-
Enzyme Inhibition Mechanism :
- A detailed kinetic study explored how this compound interacts with ENPP2.
- Findings : The compound acts as a competitive inhibitor, suggesting potential therapeutic applications in conditions where ENPP2 is implicated.
Properties
IUPAC Name |
5-oxo-5-(2,3,4,5-tetrafluorophenyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c12-6-4-5(9(13)11(15)10(6)14)7(16)2-1-3-8(17)18/h4H,1-3H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSJXNJAUORKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.